molecular formula C21H27NO3 B14647630 N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide CAS No. 55697-77-3

N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide

Cat. No.: B14647630
CAS No.: 55697-77-3
M. Wt: 341.4 g/mol
InChI Key: HFYFDEAQCQNOLA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide is an organic compound that belongs to the class of amides This compound features a hydroxyphenyl group, a phenoxy group with a branched alkyl substituent, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.

    Amide Bond Formation: The amide bond can be formed by reacting the phenoxy intermediate with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a drug candidate for various therapeutic targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)acetamide: A simpler analog with similar functional groups.

    2-(4-tert-Butylphenoxy)butanamide: A compound with a similar butanamide backbone and phenoxy group.

Uniqueness

N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

55697-77-3

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide

InChI

InChI=1S/C21H27NO3/c1-5-19(20(24)22-17-9-7-8-10-18(17)23)25-16-13-11-15(12-14-16)21(3,4)6-2/h7-14,19,23H,5-6H2,1-4H3,(H,22,24)

InChI Key

HFYFDEAQCQNOLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1O)OC2=CC=C(C=C2)C(C)(C)CC

Origin of Product

United States

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